Erinacine A is isolated from the mycelium of Hericium erinaceus. This mushroom has been traditionally used in Asian medicine for its health benefits, particularly in enhancing cognitive function and promoting nerve health. The extraction and isolation processes are critical for obtaining high-purity erinacine A, which is essential for both research and potential therapeutic applications.
Erinacine A is classified as a cyclic peptide, specifically a bicyclic compound with a complex structure that contributes to its biological activity. Its classification within the broader category of natural products highlights its significance in pharmacognosy and medicinal chemistry.
The synthesis of erinacine A typically involves fermentation of Hericium erinaceus mycelia under controlled conditions. Various methods have been developed to optimize the yield and purity of erinacine A:
The fermentation process generally involves:
Erinacine A has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Erinacine A undergoes various chemical reactions that can affect its stability and bioactivity. These reactions include hydrolysis and oxidation, which may occur during extraction or storage.
The stability of erinacine A is influenced by environmental factors such as light exposure and temperature. Proper storage conditions are crucial to maintain its integrity for research and medicinal use.
The neuroprotective effects of erinacine A are primarily attributed to its ability to stimulate the synthesis of nerve growth factor. This action promotes neuronal survival and regeneration, making it a candidate for treating neurodegenerative conditions.
Research indicates that erinacine A enhances neurogenesis in vitro and in vivo, contributing to improved cognitive functions in animal models . Its mechanism involves modulation of signaling pathways related to neuronal health.
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify erinacine A levels in extracts, ensuring consistent quality control for research purposes .
Erinacine A has several promising applications:
Erinacine A (molecular formula: C₂₅H₃₆O₆; molecular weight: 432.55 g/mol) is a cyathane-type diterpenoid characterized by a highly oxygenated, angularly fused 5/6/7 tricyclic core structure. This scaffold differentiates it from structurally similar valparane or mulinane diterpenoids, which possess distinct ring fusion geometries or oxidation patterns [1] [3]. A defining structural feature of erinacine A is the presence of an α,β-unsaturated aldehyde group at C-12 and a β-D-xylopyranose moiety attached at C-14 via an O-glycosidic bond [5] [8]. The absolute configuration of its seven chiral centers (5R, 6S, 7R, 9S, 11R, 12S, 14R) was resolved through nuclear magnetic resonance (NMR) spectroscopy, notably ROESY correlations, and total synthesis studies, confirming its identity as (+)-erinacine A [5] [7].
Cyathane diterpenoids represent a large family of >170 fungal metabolites, with erinacine A classified as a "neurogenic cyathane" due to its specific nerve growth factor (NGF)-inducing properties. This classification is based on its C-14 xylosylation and C-12 aldehyde functionalities, which are critical for its bioactivity. The compound is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP), with cyatha-3,12-diene serving as the universal precursor for all cyathanes [1] [8].
Table 1: Key Structural Features of Erinacine A and Representative Cyathane Diterpenoids
Compound | Core Structure | Functional Groups | Glycosylation | Bioactivity Signature |
---|---|---|---|---|
Erinacine A | 5/6/7 tricyclic | C-12 aldehyde, C-6 hydroxyl | C-14 β-D-xylose | NGF induction, anticancer |
Erinacine C | 5/6/7 tricyclic | C-12 carboxylic acid, C-6 hydroxyl | C-14 β-D-xylose | Moderate NGF induction |
Scabronine M | 5/6/7 tricyclic | C-12 ketone, C-14 hydroxyl | None | NGF-inhibitory activity |
Cyathin Q | 5/6/7 tricyclic | C-12 aldehyde, C-14 hydroxyl | None | Neurite outgrowth promotion |
The biosynthesis of erinacine A occurs exclusively in Hericium erinaceus mycelia, governed by the eri gene cluster—a 20 kb genomic region encoding 15+ enzymes [2] [4]. Heterologous reconstitution in Saccharomyces cerevisiae has elucidated a stepwise pathway:
Transcriptomic analyses confirm that eri genes (e.g., eriE, eriG, eriI, eriJ, eriM) are highly expressed in mycelia but downregulated in fruit bodies, explaining the tissue-specific accumulation of erinacines [4]. Substrate composition also modulates biosynthesis—complex media enhance erinacine C yield, while minimal media favor erinacine Q, indicating nutrient-dependent pathway branching [4].
Table 2: Key Enzymes in Erinacine A Biosynthesis
Gene | Protein Function | Catalytic Reaction | Effect on Erinacine A Production |
---|---|---|---|
eriE | Geranylgeranyl diphosphate synthase | GGPP synthesis | Precursor supply rate-limiting |
eriG | Cyathane diterpene synthase | Cyclizes GGPP → cyatha-3,12-diene | Forms core scaffold |
eriI | Cytochrome P450 hydroxylase | C-14 hydroxylation of cyatha-3,12-diene | Enables glycosylation |
eriJ | UDP-xylosyltransferase | Attaches xylose to C-14-OH → erinacine Q | Stabilizes intermediate |
eriM | FAD-dependent oxidase | Oxidizes C-12 methyl → allyl aldehyde (erinacine P) | Key step for aldehyde functionality |
eriB | NADP(H)-dependent reductase | Modulates redox state of C-12 group | Balances aldehyde/acid forms |
Erinacine A exhibits distinct structural and functional differences compared to other cyathane diterpenoids:
The C-12 aldehyde and C-14 xylose are indispensable for erinacine A's bioactivity. Removal of the xylose (aglycone form) diminishes NGF induction by >90%, while reduction of the aldehyde to alcohol abolishes anticancer activity, highlighting structure-activity relationship (SAR) dependencies [1] [8].
Table 3: Bioactivity Comparison of Erinacine A and Structural Analogues
Compound | NGF Induction (EC₅₀, μM) | Anticancer Activity | Key Structural Determinants |
---|---|---|---|
Erinacine A | 6.3 | Strong (DLD-1 xenograft suppression) | C-12 aldehyde, C-14 xylose |
Erinacine C | >25 | Weak (no significant cytotoxicity) | C-12 carboxylic acid, C-14 xylose |
Erinacine Q | 25.0 | Moderate (ROS-dependent apoptosis) | C-12 methyl, C-14 xylose |
Erinacine Z1 | Not tested | Moderate (IC₅₀ = 8.9 μM, HL-60) | C-11 methoxy, C-12 aldehyde |
Erinacine Z2 | Not tested | Potent (IC₅₀ = 0.5 μM, HL-60) | C-11 hydroxyl, C-12 aldehyde |
Cyathin Q | 15.8 | Strong (in vitro ROS-mediated apoptosis) | C-12 aldehyde, no glycosylation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7